molecular formula C13H14 B1199988 1-Isopropylnaphthalene CAS No. 6158-45-8

1-Isopropylnaphthalene

Cat. No. B1199988
CAS RN: 6158-45-8
M. Wt: 170.25 g/mol
InChI Key: PMPBFICDXLLSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

1-Isopropylnaphthalene can be synthesized through the alkylation of naphthalene with propylene over an amorphous aluminosilicate catalyst. This process yields various isomers of diisopropylnaphthalene (DIPN), including 1-isopropylnaphthalene. The synthesis conditions, such as temperature and catalyst type, significantly influence the product distribution and isomer selectivity (Brzozowski et al., 2002).

Molecular Structure Analysis

The molecular structure of 1-isopropylnaphthalene is characterized by the presence of an isopropyl group attached to the naphthalene ring. This structural feature influences its physical and chemical properties, such as boiling point, solubility, and reactivity. Advanced techniques like GC-MS, IR, and NMR are utilized to identify and analyze the isomers of 1-isopropylnaphthalene and its derivatives (Brzozowski et al., 2002).

Chemical Reactions and Properties

1-Isopropylnaphthalene undergoes various chemical reactions, including oxidation and alkylation, leading to the formation of a wide range of derivatives. These reactions are influenced by the compound's molecular structure, where the isopropyl group and the naphthalene core play crucial roles in determining the reaction pathways and the nature of the products formed (Matsumoto et al., 1995).

Physical Properties Analysis

The physical properties of 1-isopropylnaphthalene, such as melting point, boiling point, and solubility, are significantly affected by the isopropyl group attached to the naphthalene ring. These properties are critical for its applications in various industrial processes and products (Moreau et al., 1992).

Chemical Properties Analysis

1-Isopropylnaphthalene's chemical properties, including reactivity and stability, are influenced by the naphthalene core and the isopropyl group. These properties determine its behavior in chemical reactions and its suitability for specific applications. Studies on its reactivity, particularly in oxidation and disproportionation reactions, provide insights into its chemical behavior and potential applications (Brzozowski & Skupiński, 2003).

Scientific Research Applications

  • Enantioselective Biotransformation in Rabbits : A study by Matsumoto et al. (1995) investigated the enantioselective biotransformation of 1-Isopropylnaphthalene in rabbits. They found several metabolites formed enantioselectively and regioselectively, discussing the presumed metabolic pathways in rabbits leading to these metabolites (Matsumoto et al., 1995).

  • Toxicological Study on Di-Isopropylnaphthalenes : Hasegawa et al. (1982) conducted a toxicological study on di-isopropylnaphthalenes (used in non-carbon paper as a substitute for PCBs) and 1-phenyl-1-xylyl-ethanes. They found no accumulation in organs like the liver, blood, kidneys, and brain after continuous oral administration in rats (Hasegawa et al., 1982).

  • Selective Isopropylation of Naphthalene Over Zeolites : Moreau et al. (1992) studied the isopropylation of naphthalene with isopropylbromide over various zeolites. They found high β-selectivity in monoalkylation and dialkylation reactions, offering insights into the use of zeolites for selective formation of specific isopropylnaphthalene compounds (Moreau et al., 1992).

  • Effect on Liquid-Phase Oxidation of Alkylaromatic Hydrocarbons : Zawadiak et al. (2002) explored the role of 1-Isopropylnaphthalene in the liquid-phase free-radical oxidation of hydrocarbons. They found that certain derivatives of 1-Isopropylnaphthalene could initiate or inhibit the reaction, depending on their structure and decomposition products (Zawadiak et al., 2002).

  • Environmental Contamination Study in Japan : Suzuki et al. (2012) investigated the environmental contamination by mono-isopropylnaphthalene, di-isopropylnaphthalene, and tri-isopropylnaphthalene in Hyogo, Japan. Their study provided insights into the environmental impact and distribution of these compounds (Suzuki et al., 2012).

Safety And Hazards

When handling 1-Isopropylnaphthalene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-propan-2-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPBFICDXLLSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865481
Record name Naphthalene, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylnaphthalene

CAS RN

6158-45-8, 29253-36-9
Record name 1-(1-Methylethyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6158-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isopropylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006158458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, (1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029253369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ISOPROPYLNAPHTHALENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, (1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphthalene, 1-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphthalene, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-isopropylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ISOPROPYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIH259CGZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

These and other objects and advantages of the invention by the instant process comprises (1) alkylating naphthalene with propylene in the presence of a phosphoric acid catalyst supported on SiO2, at a temperature of 150°-280° C. and a pressure of 5-30 atm. using a mol ratio of 1/5 to 1/20 mol propylene per 1 mol of starting naphthalene, until in the reaction 45 to 65% of the naphthalene has been isopropylated and then without separating off the unreacted naphthalene, (2) further treating the alkylation mixture by heating it in the presence of a phosphoric acid catalyst supported on SiO2 under an inert gas pressure of 5 to 30 atm. to a temperature of 180° to 280° C. until substantially no more β-isopropylnaphthalene is formed from the α-isopropylnaphthalene. There is thereby obtained an isomeric mixture consisting of 90-95% of the β-isopropylnaphthalene isomer. Pure β-isopropylnaphthalene can be recovered from this isomeric reaction product by distillation and crystallization.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mol
Type
reactant
Reaction Step Four
Quantity
1 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Reaction was carried out as in Example 7, but by reacting naphthalene with p-cymene. Yield of isopropylnaphthalene obtained was 51% with 93% β- and 7% α-isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Reaction was carried out as in Example 4, but using 2-chloropropane as the alkylating agent with a molar ratio of naphthalene/2-chloropropane of 1:0.8. Yield of isopropylnaphthalene obtained was 54%, with an isomer distribution of 98% β- and 2% α-isopropylnaphthalene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
naphthalene 2-chloropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Reaction was carried out as in Example 4, but by reacting naphthalene with cumene in a molar ratio of 1 to 0.8 for 4 hours. Yield of isopropylnaphthalene obtained was 37%%, with an isomer distribution of 92% β- and 8% α.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropylnaphthalene
Reactant of Route 2
1-Isopropylnaphthalene
Reactant of Route 3
Reactant of Route 3
1-Isopropylnaphthalene
Reactant of Route 4
Reactant of Route 4
1-Isopropylnaphthalene
Reactant of Route 5
Reactant of Route 5
1-Isopropylnaphthalene
Reactant of Route 6
Reactant of Route 6
1-Isopropylnaphthalene

Citations

For This Compound
133
Citations
T MATSUMOTO, T ISHIDA, Y TAKEDA… - Chemical and …, 1995 - jstage.jst.go.jp
… 1-Isopropylnaphthalene (1) was administered orally to rabbits and the following eight … The presumed metabolic pathways of 1-isopropylnaphthalene (1) in rabbits leading to these …
Number of citations: 7 www.jstage.jst.go.jp
R Brzozowski, W Skupiński, MH Jamróz… - … of Chromatography A, 2002 - Elsevier
… 160 C and at high mass hourly space velocity (WHSV=14 h −1 ); the diisopropylated product was relatively rich in α,α-isomers and the mono product was rich in 1-isopropylnaphthalene. …
Number of citations: 43 www.sciencedirect.com
M SAKAMOTO - 1995 - jlc.jst.go.jp
… In the present study, 1-isopropylnaphthalene (1) was administered orally to rabbits and the … The proposed metabolic pathways of 1-isopropylnaphthalene (1) leading to these …
Number of citations: 0 jlc.jst.go.jp
J Zawadiak, Z Stec, B Orlinska - Organic process research & …, 2002 - ACS Publications
… This fact explains the oft-reported lack of reaction in long-term oxidation of 1-isopropylnaphthalene and its disfavourable effect on the oxidation of 2-isopropylnaphthalene. …
Number of citations: 7 pubs.acs.org
P Moreau, A Finiels, P Geneste, J Solofo - Journal of Catalysis, 1992 - Elsevier
… ) Y zeolites, on the other hand, the 1-isopropylnaphthalene can be formed. It is known that the a-… However, despite the molecular size of the 1-isopropylnaphthalene being slightly higher …
Number of citations: 116 www.sciencedirect.com
R Anand, R Maheswari, KU Gore, SS Khaire… - Applied Catalysis A …, 2003 - Elsevier
… The products identified include 2-isopropylnaphthalene, 1-isopropylnaphthalene (1-IPN) and diisopropylnaphthalenes mainly 2,6- and 2,7-diisopropylnaphthalenes. The other dialkyl/…
Number of citations: 45 www.sciencedirect.com
G Kamalakar, SJ Kulkarni, KV Raghavan… - Journal of Molecular …, 1999 - Elsevier
… It was also observed that 2-isopropylnaphthalene was formed predominantly compared to 1-isopropylnaphthalene [16]. They have carried out reaction in autoclave under pressure. …
Number of citations: 61 www.sciencedirect.com
R Mazurkiewicz, J Zawadiak, B Orlińska… - … process research & …, 2006 - ACS Publications
… The technical 2IPN used in oxidation process as a raw material is contaminated by a small amount (5−10%) of 1-isopropylnaphthalene (1IPN), which is difficult to remove. The 1IPN …
Number of citations: 4 pubs.acs.org
P Fiedorow, M Pasikowska, H Koroniak… - Journal of Molecular …, 2006 - Elsevier
… , the study was aimed at finding origins of inhibition of the process of 2-isopropenyloxynapthalene oxidation due to the contamination of raw material with 1-isopropylnaphthalene (1-IPN)…
Number of citations: 1 www.sciencedirect.com
C Song, S Kirby - Microporous Materials, 1994 - Elsevier
Naphthalene alkylation with isopropanol was studied at 250C using several proton-form mordenites (HM) and Y-zeolites. HM catalysts afforded 2-isopropylnaphthalene (2-IPN) as the …
Number of citations: 115 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.